1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazol-2-ide;chloropalladium(1+);(Z)-4-hydroxypent-3-en-2-one
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Overview
Description
The compound 1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazol-2-ide;chloropalladium(1+);(Z)-4-hydroxypent-3-en-2-one is a complex organometallic compound. It is known for its applications in catalysis, particularly in organic synthesis. The compound features a palladium center coordinated with an imidazolium ligand and a hydroxypent-en-one moiety, making it a versatile catalyst in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazol-2-ide;chloropalladium(1+);(Z)-4-hydroxypent-3-en-2-one typically involves the following steps:
Formation of the Imidazolium Salt: The imidazolium salt is prepared by reacting 2,6-di(propan-2-yl)aniline with glyoxal and formaldehyde under acidic conditions.
Ligand Exchange:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: For precise control over reaction conditions.
Purification: Using techniques like recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazol-2-ide;chloropalladium(1+);(Z)-4-hydroxypent-3-en-2-one: undergoes various types of reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by the palladium center.
Reduction: It can also undergo reduction reactions, particularly in the presence of hydrogen donors.
Substitution: The imidazolium ligand can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen or peroxides under mild conditions.
Reduction: Hydrogen gas or hydride donors are typically used.
Substitution: Ligand exchange reactions often require bases like potassium carbonate or sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized palladium species, while reduction reactions can produce reduced palladium complexes .
Scientific Research Applications
1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazol-2-ide;chloropalladium(1+);(Z)-4-hydroxypent-3-en-2-one: has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions.
Biology: Investigated for its potential in bioconjugation and labeling of biomolecules.
Medicine: Explored for its role in drug synthesis and development of new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and materials science.
Mechanism of Action
The mechanism by which this compound exerts its effects involves the palladium center facilitating various catalytic cycles. The imidazolium ligand stabilizes the palladium center, allowing it to undergo oxidative addition, transmetalation, and reductive elimination steps in catalytic processes . The (Z)-4-hydroxypent-3-en-2-one ligand can also participate in coordination and activation of substrates .
Comparison with Similar Compounds
Similar Compounds
- 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride
- 1,3-bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene
Uniqueness
The uniqueness of 1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazol-2-ide;chloropalladium(1+);(Z)-4-hydroxypent-3-en-2-one lies in its combination of ligands, which provide both stability and reactivity. This makes it a highly effective catalyst in various organic transformations, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C32H45ClN2O2Pd |
---|---|
Molecular Weight |
631.6 g/mol |
IUPAC Name |
1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazol-2-ide;chloropalladium(1+);(Z)-4-hydroxypent-3-en-2-one |
InChI |
InChI=1S/C27H37N2.C5H8O2.ClH.Pd/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;1-4(6)3-5(2)7;;/h9-21H,1-8H3;3,6H,1-2H3;1H;/q-1;;;+2/p-1/b;4-3-;; |
InChI Key |
NYXUTVXFJJFNHY-MECAPONASA-M |
Isomeric SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2[CH-]N(C=C2)C3=C(C=CC=C3C(C)C)C(C)C.C/C(=C/C(=O)C)/O.Cl[Pd+] |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2[CH-]N(C=C2)C3=C(C=CC=C3C(C)C)C(C)C.CC(=CC(=O)C)O.Cl[Pd+] |
Origin of Product |
United States |
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